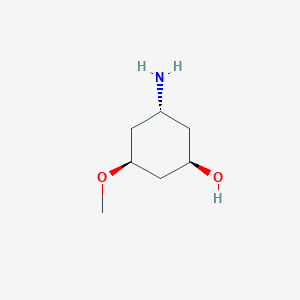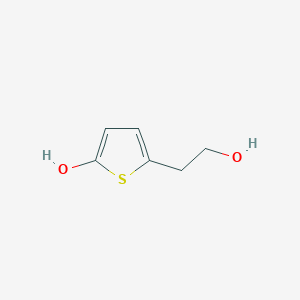
5-hydroxy-2-Thiopheneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-Thiopheneethanol is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl group and an ethanol group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Hydroxy-2-Thiopheneethanol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. These methods often utilize readily available starting materials and catalysts to ensure high yields and purity. The use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization, is also gaining traction in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-2-Thiopheneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups on the thiophene ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene carboxylic acids, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
5-Hydroxy-2-Thiopheneethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-Thiopheneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanol moiety enhance its reactivity and facilitate its binding to biological targets. This compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- Thiophene-2-ethanol
- 2,5-Dimethylthiophene
- 2-Octylthiophene
Comparison: 5-Hydroxy-2-Thiopheneethanol is unique due to the presence of both a hydroxyl group and an ethanol group on the thiophene ring. This structural feature enhances its reactivity and broadens its range of applications compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C6H8O2S |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
5-(2-hydroxyethyl)thiophen-2-ol |
InChI |
InChI=1S/C6H8O2S/c7-4-3-5-1-2-6(8)9-5/h1-2,7-8H,3-4H2 |
Clé InChI |
NBOJGBRHTJOHFV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)

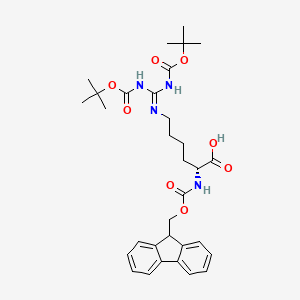
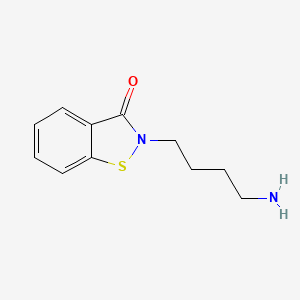


![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)
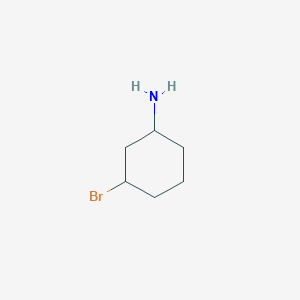


![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)

![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
